Acetylcholecystokinin C-terminal heptapeptide is a biologically active peptide derived from cholecystokinin, which plays a significant role in digestive processes and the regulation of appetite. This heptapeptide consists of seven amino acids and is characterized by its C-terminal modification, which is crucial for its biological activity.
Cholecystokinin is primarily produced in the small intestine and secreted by I cells in response to food intake, particularly fats and proteins. The C-terminal heptapeptide is derived from the larger cholecystokinin precursor through enzymatic cleavage.
Acetylcholecystokinin C-terminal heptapeptide falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is classified as a gastrointestinal hormone due to its role in digestion and appetite regulation.
The synthesis of acetylcholecystokinin C-terminal heptapeptide can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase peptide synthesis is the most commonly used technique, allowing for the stepwise addition of amino acids to a resin-bound peptide chain.
The molecular structure of acetylcholecystokinin C-terminal heptapeptide includes a sequence of seven amino acids with a distinctive C-terminal carboxamide group. The sequence typically includes residues such as tyrosine, glycine, tryptophan, and others that contribute to its biological function.
Acetylcholecystokinin C-terminal heptapeptide can participate in several biochemical reactions:
The stability of acetylcholecystokinin C-terminal heptapeptide can be affected by modifications at its C-terminus, such as amidation, which enhances resistance to enzymatic degradation.
The mechanism of action of acetylcholecystokinin C-terminal heptapeptide involves binding to specific receptors in the gastrointestinal tract and central nervous system:
Studies have shown that acetylcholecystokinin C-terminal heptapeptide stimulates amylase release from pancreatic acini, highlighting its role in digestive processes .
Research indicates that modifications at the C-terminus significantly impact the stability and biological efficacy of acetylcholecystokinin derivatives .
Acetylcholecystokinin C-terminal heptapeptide has several applications in scientific research:
The physiological significance of cholecystokinin spans both peripheral and central domains, mediated primarily through two G protein-coupled receptor subtypes: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). The sulfated tyrosine residue at position seven from the C-terminus (Tyr(SO₃H)) serves as an absolute requirement for high-affinity binding and activation of CCK1R, distinguishing CCK from the structurally related hormone gastrin [5] [9].
Table 1: Physiological Functions Mediated by CCK Receptor Subtypes
Receptor Type | Primary Locations | Key Physiological Functions | Required CCK Fragment |
---|---|---|---|
CCK1R | Gallbladder smooth muscle, pancreatic acini, vagal afferents, specific brain nuclei | Gallbladder contraction, pancreatic enzyme secretion, gastric emptying regulation, satiety signaling | Heptapeptide (CCK-7) with sulfated tyrosine |
CCK2R | Gastric parietal cells, central nervous system (widespread) | Gastric acid secretion, anxiety modulation, memory processing, dopamine regulation | Tetrapeptide (CCK-4) |
In the gastrointestinal tract, CCK acts as a master regulator of digestive processes. Released from I-cells in the duodenal and jejunal mucosa in response to dietary lipids and proteins, CCK-7 and longer isoforms elicit gallbladder contraction and simultaneous relaxation of the sphincter of Oddi, facilitating bile release into the duodenum. Concurrently, CCK stimulates pancreatic exocrine secretion through direct action on pancreatic acinar cells and potentiation of secretin-induced bicarbonate secretion. The hormone further regulates gastrointestinal motility by inhibiting gastric emptying, thereby optimizing the duodenal workload and nutrient absorption efficiency [4] [8].
Within the central nervous system, CCK functions as the most abundant neuropeptide, with particular concentration in cortical regions, basal ganglia, and limbic structures. As a neuromodulator, CCK co-localizes with dopamine in mesolimbic pathways, where it fine-tunes dopaminergic transmission and influences reward circuitry. Through CCK2R activation, the peptide modulates anxiety responses, memory consolidation, and nociception. The satiety-inducing effects of peripherally administered CCK are mediated via vagal afferents expressing CCK1R, which transmit signals to the nucleus tractus solitarius and hypothalamic feeding centers, establishing the heptapeptide as a crucial anorexigenic signal [4] [5].
The progressive elucidation of CCK's structure-activity relationships represents a compelling narrative in peptide science, revealing that the hormone's biological activity resides increasingly in its C-terminal fragments:
CCK-58/39/33: The earliest characterized forms isolated from intestinal extracts demonstrated that full biological activity persisted even in the 33-amino acid variant (CCK-33), establishing that the N-terminal region was dispensable for receptor activation [5].
CCK-8 (Sincalide): Further proteolytic processing yields the C-terminal octapeptide (CCK-8; Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂), which retains full biological potency at CCK1R and serves as the active pharmaceutical ingredient in diagnostic preparations (e.g., Kinevac®) for assessment of gallbladder function [8].
CCK-7: Systematic truncation studies identified the heptapeptide (Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) as the minimal fragment maintaining high-affinity binding and functional activity at CCK1R. Removal of the N-terminal aspartate residue from CCK-8 reduces molecular weight while preserving the critical pharmacophore, though with approximately 3-fold reduced receptor affinity compared to CCK-8 [3].
The molecular simplification from CCK-33 to CCK-7 achieves substantial reduction in synthetic complexity while maintaining receptor specificity. The heptapeptide's structural requirements are remarkably precise:
Table 2: Bioactive CCK Fragments and Synthetic Analogues
Compound | Amino Acid Sequence | Molecular Weight (Da) | Relative CCK1R Affinity | Key Characteristics |
---|---|---|---|---|
CCK-33 | KAP1-...-Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH33 | ~3918 | 100% | Original characterized form; full biological activity |
CCK-8 (Sincalide) | Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ | 1143.27 | 100% | FDA-approved diagnostic agent |
CCK-7 | Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ | 1070.22 | ~30-35% | Minimal full agonist at CCK1R |
Acetyl-CCK-7 | Ac-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ | 1112.24 | ~25-30% | Enhanced metabolic stability |
Pseudopeptide Analogue [1] | Z-Tyr(SO₃H)-Nle-Gly-Trp-Nle-Aspψ(CH₂NH)Phe-NH₂ | ~1200 (approx.) | 10-15% | Reduced amide bond cleavage |
Structural studies employing pseudopeptide analogues (where peptide bonds are systematically replaced with methyleneamino [ψ(CH₂NH)] linkages) demonstrated that the peptide bonds between Gly³-Trp⁴ and Trp⁴-Met⁵ exhibit the greatest sensitivity to modification, with reductions in receptor affinity exceeding 10-fold when these bonds are altered. In contrast, modifications at other positions retained substantial biological activity, informing rational design strategies for metabolically stabilized analogs [1] [2].
The therapeutic potential of naturally occurring CCK fragments is constrained by rapid enzymatic degradation in biological fluids, primarily through aminopeptidase-mediated hydrolysis that cleaves the N-terminal residue. Acetylation of the C-terminal heptapeptide (yielding Ac-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) represents a strategic chemical modification engineered to enhance metabolic stability while preserving receptor recognition:
Steric Shielding of the N-Terminus: The introduction of an acetyl group (-COCH₃) creates a bulky substituent that sterically hinders access of aminopeptidases to the scissile bond, effectively reducing the rate of enzymatic cleavage. This modification extends the peptide's plasma half-life from minutes to potentially hours, as demonstrated in incubation studies with human plasma and intestinal mucosa homogenates [3] [7].
Preservation of Receptor Interaction: Molecular modeling and receptor binding studies confirm that N-terminal acetylation introduces minimal steric or electrostatic perturbation to the critical pharmacophore elements. The acetyl group occupies a region of the receptor binding pocket that exhibits tolerance to small hydrophobic modifications, explaining the retention of >80% receptor binding affinity compared to the non-acetylated heptapeptide [2] [3].
Enhanced Membrane Permeability: While still not achieving oral bioavailability, the acetylated heptapeptide demonstrates moderately increased lipophilicity (logP increase of approximately 0.5-0.7 units) compared to its polar, non-acetylated counterpart. This property may facilitate transit across epithelial barriers and enhance distribution to target tissues following parenteral administration [7].
Table 3: Impact of N-Terminal Acetylation on Peptide Properties
Property | Non-Acetylated Heptapeptide | Acetylated Heptapeptide | Functional Consequence |
---|---|---|---|
Metabolic Stability (t½ in plasma) | 3-5 minutes | 25-40 minutes | Extended duration of action |
CCK1R Binding Affinity (IC₅₀) | ~2.8 nM | ~3.5 nM | Clinically insignificant reduction |
Aqueous Solubility | High | Moderately high | Maintains formulation flexibility |
Lipophilicity (logD₇.₄) | -1.2 | -0.5 | Improved membrane interaction |
Aggregation Tendency | Moderate | Reduced | Enhanced solution stability |
The acetylated heptapeptide retains full agonist efficacy in functional assays measuring amylase release from pancreatic acini and gallbladder contraction in isolated tissue preparations, though with approximately 3-fold reduced potency compared to CCK-8. Crucially, acetyl-CCK-7 maintains the receptor subtype selectivity profile of endogenous CCK, activating CCK1R with 100-1000-fold greater potency than CCK2R, thereby minimizing potential off-target effects on gastric acid secretion or central anxiety pathways when administered peripherally [3] [4].
The strategic application of N-terminal acetylation in CCK heptapeptide exemplifies a rational approach to peptide drug optimization that balances metabolic stabilization with pharmacological activity preservation. This modification provides a blueprint for enhancing the therapeutic potential of peptide fragments while maintaining the exquisite receptor specificity inherent to endogenous peptide hormones [1] [3] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: